molecular formula C14H20O B14194717 5-(2,6-Dimethylphenyl)-3-methylpent-2-en-1-ol CAS No. 832712-97-7

5-(2,6-Dimethylphenyl)-3-methylpent-2-en-1-ol

Cat. No.: B14194717
CAS No.: 832712-97-7
M. Wt: 204.31 g/mol
InChI Key: UMUCNSMQPQSKQO-UHFFFAOYSA-N
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Description

5-(2,6-Dimethylphenyl)-3-methylpent-2-en-1-ol is an organic compound characterized by its unique structure, which includes a phenyl ring substituted with two methyl groups at the 2 and 6 positions, a pentenol chain, and a methyl group at the 3 position of the pentenol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,6-Dimethylphenyl)-3-methylpent-2-en-1-ol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs boron reagents and palladium catalysts under mild conditions . Another method involves the catalytic protodeboronation of pinacol boronic esters, which allows for the formal anti-Markovnikov hydromethylation of alkenes .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yields and purity. The choice of reagents and catalysts, as well as reaction conditions such as temperature and solvent, are critical factors in the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2,6-Dimethylphenyl)-3-methylpent-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, nitrating agents, sulfonating agents, acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

5-(2,6-Dimethylphenyl)-3-methylpent-2-en-1-ol has several scientific research applications:

Mechanism of Action

The mechanism by which 5-(2,6-Dimethylphenyl)-3-methylpent-2-en-1-ol exerts its effects involves interactions with molecular targets and pathways. The phenyl ring and the pentenol chain play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. Specific pathways and targets may include enzymes and receptors involved in metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,6-Dimethylphenyl)-3-methylpent-2-en-1-ol is unique due to its specific structure, which combines a phenyl ring with a pentenol chain and a methyl group. This structure imparts distinct chemical and physical properties, making it valuable in various applications.

Properties

CAS No.

832712-97-7

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

5-(2,6-dimethylphenyl)-3-methylpent-2-en-1-ol

InChI

InChI=1S/C14H20O/c1-11(9-10-15)7-8-14-12(2)5-4-6-13(14)3/h4-6,9,15H,7-8,10H2,1-3H3

InChI Key

UMUCNSMQPQSKQO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)CCC(=CCO)C

Origin of Product

United States

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